5-Cyclopropoxy-2-fluorobenzoic acid
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Overview
Description
5-Cyclopropoxy-2-fluorobenzoic acid: is an organic compound that belongs to the class of fluorinated benzoic acids It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-fluorobenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated benzoic acids on various biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used as a precursor in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The cyclopropoxy group can also influence the compound’s overall conformation and reactivity, contributing to its unique properties.
Comparison with Similar Compounds
2-Fluorobenzoic acid: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-fluorobenzoic acid: Similar but with different positioning of the cyclopropoxy and fluorine groups.
4-Fluorobenzoic acid: Similar but with the fluorine atom in a different position.
Uniqueness: 5-Cyclopropoxy-2-fluorobenzoic acid is unique due to the presence of both the cyclopropoxy group and the fluorine atom in specific positions on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
GFIOUWXIGFIZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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